molecular formula C14H19NO2 B171954 methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 181114-98-7

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No. B171954
CAS RN: 181114-98-7
M. Wt: 233.31 g/mol
InChI Key: KLQYKJMMAPSQCP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (MBPC) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. MBPC is a chiral compound, meaning that it has two isomers (3S and 4S) that differ in their structure and properties.

Scientific Research Applications

  • Synthesis Techniques :

    • Yoshida et al. (1996) discuss the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-Aspartic acid. This process includes methylation, reduction, protection, and mesylation steps, achieving high yields and diastereoselectivity (Yoshida et al., 1996).
    • Bunnage et al. (2004) describe the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, with high diastereoselectivity and enantiomeric excess (Bunnage et al., 2004).
  • Chemical Structure and Configuration :

    • Peeters et al. (1994) performed an X-ray diffraction study to determine the absolute configurations of (3S,4R) and (3S,4S) methyl 4-phenyl-4-piperidinecarboxylate hydrobromide, essential for understanding its stereochemistry (Peeters et al., 1994).
  • Applications in Organic Chemistry and Medicinal Chemistry :

    • Ruiz-Olalla et al. (2015) explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones to nitroalkenes, showing their potential as organocatalysts in asymmetric synthesis (Ruiz-Olalla et al., 2015).
    • Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, highlighting its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
  • Polymer Science :

    • Cammas et al. (1994) reported on Poly(β-3-methylmalic acid), a degradable functional polyester with two stereogenic centers in the main chain, derived from a racemic mixture of threo-3-methylaspartic acid, highlighting its potential in material science (Cammas et al., 1994).
  • Other Relevant Applications :

    • Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, a methodology that can be relevant for modifying compounds like methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (Giri et al., 2007).

properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYKJMMAPSQCP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

CAS RN

181114-98-7, 473914-76-0
Record name 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 g (4.9 mmol) (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid (as hydrochloride salt) are dissolved in 10 ml of methanol and combined with 0.6 ml (8.5 mmol) thionyl chloride while cooling with an ice bath. The ice bath is removed and the mixture is refluxed for three hours. Then the mixture is evaporated down i. vac. and combined with 1N sodium hydroxide solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are dried on sodium sulphate, filtered and evaporated down i. vac.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.